molecular formula C26H27ClN2O8S B4976850 ethyl 4-[[2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetyl]amino]benzoate

ethyl 4-[[2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetyl]amino]benzoate

Cat. No.: B4976850
M. Wt: 563.0 g/mol
InChI Key: DYUYCZSNCNQNPX-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetyl]amino]benzoate is a complex organic compound that features a variety of functional groups, including ester, sulfonamide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetyl]amino]benzoate can be achieved through a multi-step process:

    Formation of the sulfonamide intermediate: This involves the reaction of 5-chloro-2-methoxyaniline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acylation: The sulfonamide intermediate is then acylated with ethyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 4-[[2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetyl]amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonamide and ester groups on biological activity.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 4-[[2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetyl]amino]benzoate can be compared with other sulfonamide and ester-containing compounds:

    Sulfonamide Compounds: Similar compounds include sulfanilamide and sulfamethoxazole, which are used as antibiotics.

    Ester Compounds: Similar compounds include ethyl benzoate and ethyl 4-aminobenzoate, which are used in flavorings and pharmaceuticals.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O8S/c1-5-37-26(31)17-6-9-19(10-7-17)28-25(30)16-29(21-14-18(27)8-12-22(21)34-2)38(32,33)20-11-13-23(35-3)24(15-20)36-4/h6-15H,5,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUYCZSNCNQNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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